molecular formula C12H11NO3 B8542491 [3-(4-cyanophenyl)-2-oxopropyl] acetate

[3-(4-cyanophenyl)-2-oxopropyl] acetate

Cat. No.: B8542491
M. Wt: 217.22 g/mol
InChI Key: UBDUPRKWCKYGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-cyanophenyl)-2-oxopropyl] acetate is an organic compound with a complex structure that includes an acetic acid ester group, a cyano group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-cyanophenyl)-2-oxopropyl] acetate typically involves the esterification of acetic acid with 3-(4-cyano-phenyl)-2-oxo-propyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is often carried out under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[3-(4-cyanophenyl)-2-oxopropyl] acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

[3-(4-cyanophenyl)-2-oxopropyl] acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [3-(4-cyanophenyl)-2-oxopropyl] acetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The cyano group can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic Acid 3-(4-cyano-phenyl)-2-oxo-2H-chromen-6-yl Ester
  • 4-Cyanophenylacetic Acid
  • Acetoxyacetic Acid, 4-cyanophenyl Ester

Uniqueness

[3-(4-cyanophenyl)-2-oxopropyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ester and cyano groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

[3-(4-cyanophenyl)-2-oxopropyl] acetate

InChI

InChI=1S/C12H11NO3/c1-9(14)16-8-12(15)6-10-2-4-11(7-13)5-3-10/h2-5H,6,8H2,1H3

InChI Key

UBDUPRKWCKYGQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)CC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

This crude material was reacted with acetic acid (1.42 mL, 1.49 g, 24.8 mmol) and triethylamine (3.46 mL, 2.51 g, 24.8 mmol), as described above for the synthesis of 3-(3,4-dichlorophenyl)propan-2-one. Flash chromatography over silica gel (10-30% ethyl acetate in hexanes) gave pure product (0.71 g, 25% yield). 1H NMR (400 MHz, DMSO-D6) δ ppm 2.09 (s, 3H) 3.96 (s, 2H) 4.88 (s, 2H) 7.40 (d, J=8.34 Hz, 2H) 7.79 (d, J=8.59 Hz, 2H)
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.